molecular formula C15H17NO5 B15059337 2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid

2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid

Cat. No.: B15059337
M. Wt: 291.30 g/mol
InChI Key: IVZPUXXHHAIQQC-UHFFFAOYSA-N
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Description

2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid (CAS No. 1279203-68-7) is a synthetic organic compound with the molecular formula C₁₅H₁₇NO₅ and a molecular weight of 291.30 g/mol . Structurally, it features a phenoxyacetic acid backbone substituted with a methoxy group at the 6-position and a furan-2-ylmethylamino-methyl group at the 2-position. This compound is primarily utilized in medicinal chemistry research, particularly in the development of small-molecule inhibitors targeting proteins like STAT3 (Signal Transducer and Activator of Transcription 3), which plays a role in cancer progression . Its synthesis involves multi-step reactions, including condensation and reduction steps, as observed in analogous compounds .

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

2-[2-[(furan-2-ylmethylamino)methyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C15H17NO5/c1-19-13-6-2-4-11(15(13)21-10-14(17)18)8-16-9-12-5-3-7-20-12/h2-7,16H,8-10H2,1H3,(H,17,18)

InChI Key

IVZPUXXHHAIQQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)O)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the furan-2-ylmethylamine: This can be synthesized by reacting furfural with ammonia or an amine under reductive conditions.

    Coupling with 6-methoxyphenol: The furan-2-ylmethylamine is then coupled with 6-methoxyphenol using a suitable coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the acetic acid moiety: The resulting intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenoxyacetic acids.

Scientific Research Applications

2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid is a complex organic compound with the molecular formula C15H17NO5 and a molecular weight of 291.30 g/mol. It features a furan ring, an amino group, and a methoxyphenoxy group in its structure. Identified by the CAS number 1279203-68-7, this compound is explored for potential applications in medicinal chemistry and pharmacology because its structural features may influence biological activity.

Potential Applications

The applications of this compound span various fields:

  • Medicinal Chemistry The compound can be a building block in synthesizing new pharmaceutical agents. Its unique structure allows for modification and optimization to target specific biological pathways.
  • Agrochemicals It may be used in developing novel pesticides or herbicides.
  • Material Science The compound’s properties can be utilized to create new materials with specific functionalities.
  • Catalysis Serves as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial. These studies are helpful in elucidating the compound's mechanism of action and therapeutic viability:

  • Protein Binding Assays Determine the compound's affinity for target proteins.
  • Cellular Uptake Studies Examine how the compound is absorbed and distributed within cells.
  • Metabolic Profiling Identify the metabolites produced during the compound's breakdown.

Mechanism of Action

The mechanism of action of 2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The furan ring and phenoxyacetic acid moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Purine-Scaffold Derivatives

Several purine-based compounds share structural motifs with the target molecule, particularly the phenoxyacetic acid moiety and furan-2-ylmethyl substituents:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Biological Activity
2-(6-((furan-2-ylmethyl)(methyl)amino)-2-(pentylamino)-9H-purin-9-yl)acetic acid (8ad) C₂₁H₂₇N₇O₄ Furan-2-ylmethyl, pentylamino, purine >164 (decomp.) 78 STAT3 inhibition
2-(2-((tert-butoxycarbonyl)(4-cyclohexylbenzyl)amino)-6-((furan-2-ylmethyl)amino)-9H-purin-9-yl)acetic acid (3.6bq) C₃₀H₃₅FN₆O₅ Furan-2-ylmethyl, tert-butoxycarbonyl >132 (decomp.) 91 STAT3 inhibition (enhanced stability)
Target Compound (2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid) C₁₅H₁₇NO₅ Furan-2-ylmethylamino-methyl, methoxy - - Under investigation

Key Observations :

  • The tert-butoxycarbonyl (Boc) group in 3.6bq improves synthetic yield (91%) and stability compared to the target compound .
  • Purine derivatives like 8ad exhibit direct STAT3 inhibitory activity, suggesting that the target compound’s phenoxyacetic acid core may also engage similar biological pathways .

Halogenated Phenoxyacetic Acids

Halogenation (e.g., bromine, fluorine) alters electronic properties and bioavailability:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
2-[2-bromo-4-[(E)-(2-imino-4-oxo-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]acetic acid C₁₃H₁₁BrN₂O₅S Bromine, thiazolidinone, methoxy 387.20 Higher lipophilicity, lower solubility
2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid C₉H₈ClFO₃ Chlorine, fluorine, methoxy 218.61 Enhanced metabolic stability
Target Compound C₁₅H₁₇NO₅ Furan-2-ylmethylamino-methyl, methoxy 291.30 Moderate polarity

Key Observations :

  • Fluorine substitution (e.g., in 2-fluoro-4-methoxyphenylacetic acid, CAS 883531-28-0) enhances metabolic stability due to its electronegativity, a feature absent in the target compound .

Ester Derivatives

Esterification of the acetic acid group modifies pharmacokinetics:

Compound Name Molecular Formula Substituents Boiling Point (°C) Bioavailability
Ethyl 2-(4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy)acetate C₁₂H₁₄BrNO₅ Ethyl ester, bromine, hydroxyimino 417.0 (predicted) Higher lipophilicity
Target Compound C₁₅H₁₇NO₅ Free carboxylic acid, methoxy - Moderate

Key Observations :

  • Ester derivatives like the ethyl ester in exhibit higher lipophilicity, improving membrane permeability but requiring hydrolysis for activation .

Thermal Stability

  • The target compound’s stability is inferred from analogues: furan-containing compounds (e.g., 8ad) decompose above 164°C, while Boc-protected derivatives (3.6bq) show higher thermal resistance (>132°C) .

Biological Activity

2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid (CAS No. 1279203-68-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₅H₁₇NO₅
  • Molecular Weight : 291.30 g/mol
  • Structure : The compound features a furan ring, methoxyphenoxy group, and an acetic acid moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in metabolic pathways:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
PTP1B InhibitionEnhanced insulin sensitivity
Anti-inflammatoryModulation of cytokine production
AntioxidantProtection against oxidative stress

Study 1: Insulin Sensitivity Enhancement

In a study evaluating the effects of PTP1B inhibitors, compounds structurally related to this compound showed significant improvements in glucose tolerance in diabetic mouse models. The mechanism was linked to the restoration of insulin levels and normalization of serum lipid profiles .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .

Research Findings

Recent research indicates that derivatives of this compound may possess enhanced biological activities through structural modifications. For example, substituents on the furan ring or modifications to the methoxy group could improve potency and selectivity against target enzymes like PTP1B.

Table 2: Comparative Analysis of Related Compounds

Compound NameIC₅₀ (µM)Target EnzymeReference
Compound A (similar structure)0.92PTP1B
Compound B (modified furan derivative)0.62PTP1B
Compound C (methoxy-substituted variant)1.7PTP1B

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